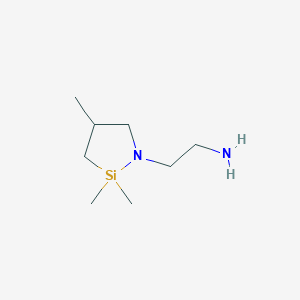

1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- is a compound that belongs to the class of azasilacyclopentanes. These compounds are characterized by the presence of a silicon-nitrogen (Si-N) bond within a five-membered ring structure. The unique properties of azasilacyclopentanes make them valuable in various applications, including materials science and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- can be synthesized through the intramolecular condensation of 3-aminopropylalkoxysilanes. This reaction typically involves heating the starting materials for an extended period, which can be accelerated by the addition of hexamethyldisilazane (HMDS) . The product is a cyclic N-aminosilane that is highly reactive and tends to undergo ring-opening polymerization .

Industrial Production Methods

In industrial settings, the synthesis of 1-aza-2-silacyclopentanes often involves the use of 3-aminopropyltriethoxysilane as a precursor. The reaction conditions are optimized to ensure high yields and purity of the final product. The process may also involve the use of catalysts and specific reaction conditions to control the formation of the desired cyclic structure .

Analyse Des Réactions Chimiques

Types of Reactions

1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The silicon atom in the compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Insertion Reactions: Phenylisocyanate can insert into the Si-N bonds of the compound, forming seven-membered heterocycles.

Polymerization: The compound is prone to ring-opening polymerization, especially under certain conditions.

Common Reagents and Conditions

Phenylisocyanate: Used in insertion reactions to form heterocycles.

Hexamethyldisilazane (HMDS): Used to accelerate the intramolecular condensation reactions.

Major Products Formed

Seven-membered Heterocycles: Formed through the insertion of phenylisocyanate into the Si-N bonds.

Polymeric Structures: Resulting from ring-opening polymerization.

Applications De Recherche Scientifique

Materials Science

In materials science, 1-Aza-2-silacyclopentane-1-ethanamine serves as a silane coupling agent. Its unique structure allows it to bond effectively with inorganic surfaces, enhancing the adhesion properties of composite materials. This is particularly useful in the development of coatings and adhesives that require strong bonding between organic and inorganic components.

Case Study: Nanoparticle Surface Modification

A notable application is its use in the vapor phase modification of nanoparticles. The compound can modify the surface properties of nanoparticles, improving their dispersion in various matrices and enhancing their performance in applications such as catalysis and drug delivery .

Nanotechnology

The compound's role as a non-cross-linking cyclic azasilane makes it valuable in nanotechnology. It is employed in the synthesis of nanostructured materials where precise control over surface chemistry is crucial.

Application: Nano-Surface Modification

Cyclic azasilanes like 1-Aza-2-silacyclopentane are utilized to create nano-scale features on surfaces, which can lead to advancements in electronics and photonics . The ability to tailor surface properties at the nanoscale opens avenues for innovative applications in sensors and energy storage devices.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its biological activities due to its amine functional group, which is known to interact with various biological targets.

Potential Therapeutic Applications

Research indicates that derivatives of similar structures exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. Additionally, compounds with similar motifs have shown promising results in inhibiting acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Safety Considerations

While exploring the applications of 1-Aza-2-silacyclopentane-1-ethanamine, it is crucial to consider safety aspects:

Mécanisme D'action

The mechanism of action of 1-aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- involves the formation and reactivity of the Si-N bond. The compound’s reactivity is influenced by the steric and electronic properties of the silicon and nitrogen atoms. The Si-N bond can undergo various reactions, including insertion and substitution, leading to the formation of different products .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Aza-2-silacyclopentane-1-ethanamine, 2,2-dimethoxy-: Another derivative of azasilacyclopentane with different substituents.

1-(Trimethylsilyl)-2-methyl-2-methoxy-1-aza-2-silacyclopentane: Formed through the interaction of 3-aminopropylmethyldimethoxysilane with hexamethyldisilazane.

Uniqueness

1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- is unique due to its specific substituents, which influence its reactivity and applications. The presence of the trimethyl group enhances its stability and reactivity compared to other similar compounds .

Activité Biologique

1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- (CAS Registry Number: 18387-19-4) is a compound that features a unique silacyclopentane structure with nitrogen substitution. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

The molecular formula of this compound is C7H17NSi, with a molecular weight of approximately 143.30 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 137 °C |

| Density | 0.813 g/cm³ |

| InChI | InChI=1S/C7H17NSi/c1-7-5-8(2)9(3,4)6-7/h7H,5-6H2,1-4H3 |

| SMILES | C[Si]1(C)N(C)CC(C)C1 |

Research into the biological activity of 1-Aza-2-silacyclopentane derivatives suggests various mechanisms through which these compounds may exert their effects. The nitrogen atom in the azasilacyclopentane structure can participate in hydrogen bonding and coordination with metal ions, potentially influencing enzyme activity and receptor interactions.

Case Studies and Research Findings

- Antimicrobial Activity : A study indicated that derivatives of azasilacyclopentanes exhibit significant antimicrobial properties against various bacterial strains. The presence of the nitrogen atom is hypothesized to enhance interaction with microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Research has demonstrated that certain azasilacyclopentanes can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, a derivative was shown to inhibit acetylcholinesterase activity, which could have implications for treating neurodegenerative diseases.

- Catalytic Applications : The compound has also been explored as a catalyst in organic synthesis reactions. Its unique structural properties allow it to facilitate reactions under mild conditions, making it valuable in green chemistry initiatives.

Toxicological Profile

While the biological activities are promising, understanding the safety profile is crucial. Preliminary toxicological assessments indicate low acute toxicity; however, comprehensive studies are required to evaluate chronic exposure effects and environmental impacts.

Propriétés

IUPAC Name |

2-(2,2,4-trimethylazasilolidin-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2Si/c1-8-6-10(5-4-9)11(2,3)7-8/h8H,4-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPCETSHFUXWEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN([Si](C1)(C)C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.